Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
Description
Properties
CAS No. |
75787-58-5 |
|---|---|
Molecular Formula |
C12H11ClN2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
InChI Key |
JXRLZZYNSOTDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The preparation of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- generally involves:
- Synthesis of the diaryl sulfide intermediate containing the 4-chlorophenylthio group.
- Introduction of the hydrazine functionality via hydrazine hydrate treatment or related hydrazine derivatives.
- Purification and characterization of the final hydrazine compound.
Preparation of Diaryl Sulfide Intermediate
The key intermediate, 4-((4-chlorophenyl)thio)phenyl derivatives, is typically synthesized by coupling reactions between 4-chlorophenyl thiol or 4-chlorothiophenol and a suitable aryl halide or aryl derivative.
- Solvent: Dimethyl sulfoxide (DMSO) or ethanol.
- Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or iodine.
- Temperature: Moderate heating (e.g., 78°C) under inert atmosphere.
- Reaction time: Several hours (e.g., 4 h).
After the reaction, the mixture is quenched with sodium thiosulfate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography to yield diaryl sulfide intermediates in yields ranging from 60% to 86%.
Alternative Preparation of 4-Chlorophenylhydrazine (Key Building Block)
Since the hydrazine derivative contains a 4-chlorophenylthio group, preparation of 4-chlorophenylhydrazine is a crucial step.
- Starting from 4-chloroaniline, perform diazotization by adding sodium nitrite under acidic conditions at low temperature (5–10°C).
- Reduce the diazonium salt using sodium metabisulfite or ammonium sulfite under controlled pH (7–9) and temperature (10–35°C).
- Hydrolyze and isolate 4-chlorophenylhydrazine or its hydrochloride salt by filtration and drying.
- This method yields high purity product with improved yield (above 70%) and lower production cost compared to traditional methods.
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 4-chloroaniline + NaNO2, acid, 5–10°C | Formation of diazonium salt |
| Reduction | Sodium metabisulfite or ammonium sulfite, pH 7–9, 10–35°C | Converts diazonium to hydrazine |
| Hydrolysis and Isolation | Acidification with HCl, 50–70°C | Produces hydrazine hydrochloride salt |
Purification and Characterization
The final hydrazine compound is purified by column chromatography using silica gel and solvent systems such as hexane/ethyl acetate mixtures. Purity is confirmed by spectroscopic methods:
- NMR Spectroscopy: Characteristic chemical shifts for aromatic protons, hydrazine NH protons.
- FT-IR Spectroscopy: NH stretching bands (~3170 cm⁻¹), C=N stretches if hydrazone derivatives are formed.
- Mass Spectrometry: Molecular ion peaks corresponding to C12H11ClN2S (molecular weight ~250.75 g/mol).
Summary Table of Preparation Methods
Research Outcomes and Optimization
- Acid catalysis and solvent choice critically influence the diaryl sulfide formation yield and purity.
- Use of ammonium sulfite in reduction avoids issues with sodium sulfite caking and improves process handling.
- Hydrazine hydrate treatment at ambient temperature provides good conversion without harsh conditions.
- The final hydrazine derivatives serve as valuable intermediates for further heterocyclic synthesis, confirmed by spectral data and biological activity screening.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in various fields .
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Intermediates
4-((4-chlorophenyl)thio)phenyl hydrazine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that selectively inhibit cyclooxygenase-2 (COX-2) enzymes. These compounds are essential in treating inflammatory conditions such as arthritis .
2. Anticancer Agents
Research indicates that hydrazine derivatives exhibit potential anticancer properties. For instance, compounds derived from 4-chlorophenyl hydrazine have been investigated for their efficacy against different cancer cell lines. The synthesis of thiazole-integrated hydrazines has shown promising results in inhibiting tumor growth, as demonstrated in studies involving breast cancer cell lines .
Agriculture
1. Pesticides and Herbicides
Hydrazine derivatives are explored for their potential use as agrochemicals. The compound can be modified to create effective pesticides and herbicides that target specific pests while minimizing environmental impact. Research on thiazole-bearing molecules indicates their effectiveness in agricultural applications due to their biological activity against pests .
Material Science
1. Polymer Chemistry
The unique properties of hydrazines make them suitable for applications in polymer chemistry. They can be used to synthesize polymers with specific characteristics such as increased thermal stability and chemical resistance. For example, hydrazine derivatives can be incorporated into polymer matrices to enhance their mechanical properties and durability .
Case Studies
1. Synthesis of NSAIDs
A notable case study involves the synthesis of a specific NSAID using 4-((4-chlorophenyl)thio)phenyl hydrazine as an intermediate. The process demonstrated high purity and yield, showcasing the compound's utility in pharmaceutical manufacturing .
2. Anticancer Activity Assessment
In a recent study, various derivatives of 4-chlorophenyl hydrazine were tested against multiple cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) analysis highlighted how modifications to the phenyl ring could enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- with structurally or functionally related hydrazine derivatives:
Key Comparisons:
Structural Complexity and Substituent Effects: The target compound’s thioether group distinguishes it from sulfonyl derivatives (e.g., ’s sulfonyl hydrazide). Compared to 4-chlorophenylhydrazine hydrochloride (), the target’s extended aromatic system may increase π-π stacking interactions, relevant in receptor binding .
Synthetic Routes :
- Sulfonyl hydrazides () require oxidation steps (e.g., H₂O₂), whereas thioether-linked compounds like the target may avoid this, simplifying synthesis .
- Thiazole-hydrazines () involve cyclization with thiourea or aldehydes, introducing heterocyclic complexity absent in the target compound .
Biological Activity :
- Sulfonyl hydrazides () exhibit antimicrobial activity, likely due to sulfone’s electron-withdrawing effects enhancing electrophilicity .
- Thiazole derivatives () show selective MAO-B inhibition, suggesting the target’s thioether group could modulate enzyme interaction differently .
- Triazine-based hydrazines () demonstrate herbicidal activity, highlighting the role of the triazine core in disrupting metabolic pathways .
Physical Properties :
- The target compound’s molecular weight (~273 g/mol) is intermediate between simpler chlorophenylhydrazines (~195 g/mol) and bulkier thiazole derivatives (~317 g/mol), influencing pharmacokinetic properties like diffusion rates .
Biological Activity
Hydrazine, specifically the compound 4-((4-chlorophenyl)thio)phenyl, has garnered attention for its potential biological activity. This article provides a detailed overview of its synthesis, biological effects, mechanisms of action, and case studies highlighting its pharmacological relevance.
Chemical Structure and Properties
- IUPAC Name : Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
- Molecular Formula : C13H12ClN2S
- Molecular Weight : 264.76 g/mol
- CAS Number : 63765-81-1
The compound features a chlorophenyl group attached to a phenyl ring via a thioether linkage, which is significant for its biological interactions.
Synthesis
The synthesis of hydrazine derivatives often involves the reaction of hydrazine with appropriate electrophiles. The specific synthesis pathway for 4-((4-chlorophenyl)thio)phenyl hydrazine typically includes:
- Formation of Thioether : Reaction of 4-chlorobenzenethiol with an appropriate phenyl hydrazine derivative.
- Purification : The product is purified through recrystallization or chromatography methods.
Antimicrobial Properties
Research indicates that hydrazine derivatives exhibit notable antimicrobial activity. A study highlighted that similar compounds showed efficacy against various bacterial strains, suggesting that modifications in the hydrazine structure could enhance this activity .
Anticancer Activity
Hydrazine derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of the chlorophenyl group is believed to contribute to this activity by enhancing the compound's interaction with cellular targets .
The mechanism by which hydrazine, (4-((4-chlorophenyl)thio)phenyl)- exerts its biological effects can involve:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cell Signaling Pathways : The chlorophenyl moiety may facilitate binding to receptors or proteins involved in key signaling pathways.
Case Studies
- Antimalarial Activity : A related study on hydrazone derivatives demonstrated significant antimalarial effects against Plasmodium falciparum. The findings suggest that structural modifications can enhance the efficacy of hydrazine derivatives in combating malaria .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against neurodegenerative diseases. Results indicated that these compounds could reduce neuronal apoptosis through modulation of oxidative stress pathways .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for preparing Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- derivatives?
The compound is synthesized via a multi-step protocol:
- Step 1 : React ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate with hydrazine hydrate to form 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide.
- Step 2 : Perform ring closure with carbon disulfide and potassium hydroxide to generate the oxadiazole-thione scaffold.
- Step 3 : Functionalize via nucleophilic substitution (e.g., with 2-chloro-N-(aryl)acetamide) to yield derivatives . Yield optimization includes stoichiometric control (2:1 hydrazine-to-ester ratio) and ethanol as a solvent for solubility .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=S at ~1200 cm⁻¹, N–H at ~3300 cm⁻¹).
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone.
- HRMS : Confirms molecular mass (e.g., [M+H]+ with <3 ppm error) .
Q. What are the key solubility and stability considerations for hydrazine derivatives?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic aryl groups.
- Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the hydrazine moiety .
Advanced Research Questions
Q. How can computational methods predict the biological activity of hydrazine derivatives?
- Molecular docking : Use AutoDock Vina to assess binding to targets like carbonic anhydrase IX. Key interactions include H-bonds with Thr199 and Zn²+ coordination (binding energy <−8 kcal/mol correlates with IC₅₀ <10 µM) .
- QSAR models : Hammett σ values quantify electron-withdrawing effects (e.g., 4-chlorophenyl enhances binding by +0.23σ) .
Q. How do researchers resolve contradictions in spectroscopic data interpretation?
- NMR ambiguities : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, DEPT-135 distinguishes CH₂ groups in the thioether linkage .
- Crystallographic validation : Compare NMR data with X-ray structures to confirm regiochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst screening : Hybrid catalysts (e.g., Fe₃O₄@SiO₂-supported ionic liquids) improve cyclocondensation efficiency by 20–30% .
- Reaction monitoring : TLC (hexane:EtOAc, 3:1) tracks intermediate formation; optimize time (5–6 h for hydrazide formation) .
Q. How do substituents influence reactivity in cyclocondensation reactions?
- Electron-withdrawing groups (e.g., 4-Cl): Accelerate cyclization by polarizing the hydrazine N–H bond (kinetic studies show 2× rate increase vs. unsubstituted analogs) .
- Steric effects : Bulky substituents at the para position reduce yields by 15–20% due to hindered nucleophilic attack .
Q. What analytical challenges arise in quantifying hydrazine derivatives in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
